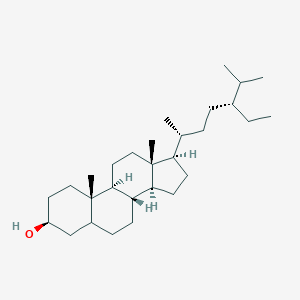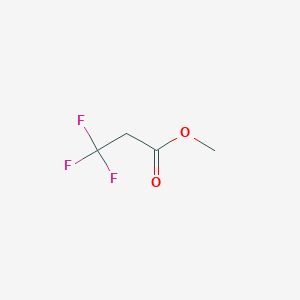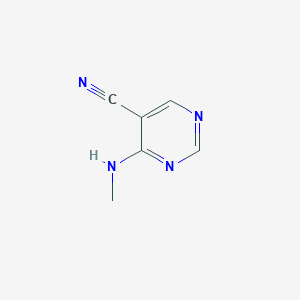
4-(Methylamino)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pyrimidine-5-carbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MAPC and is a pyrimidine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. It has also been shown to interact with certain receptors in the body, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Methylamino)pyrimidine-5-carbonitrile are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory properties, which may be related to its effects on certain enzymes and receptors in the body. It has also been shown to have low toxicity, which makes it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Methylamino)pyrimidine-5-carbonitrile in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemicals that have higher toxicity levels. Another advantage is its potential applications in various fields of scientific research, including cancer research and inflammation research. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Methylamino)pyrimidine-5-carbonitrile. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, 4-(Methylamino)pyrimidine-5-carbonitrile is a chemical compound that has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results. However, further research is needed to fully understand its mechanism of action and effects on the body. With its low toxicity and potential applications, 4-(Methylamino)pyrimidine-5-carbonitrile is a promising compound for future research.
Synthesemethoden
There are different methods to synthesize 4-(Methylamino)pyrimidine-5-carbonitrile. One of the most common methods is the reaction of 4-amino-2-chloropyrimidine with methylamine and potassium cyanide. Another method involves the reaction of 4-chloro-2-methylpyrimidine with potassium cyanide and ammonia. Both methods result in the formation of 4-(Methylamino)pyrimidine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)pyrimidine-5-carbonitrile has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its potential use as an enzyme inhibitor and has shown promising results in inhibiting certain enzymes.
Eigenschaften
CAS-Nummer |
16357-70-3 |
|---|---|
Produktname |
4-(Methylamino)pyrimidine-5-carbonitrile |
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
4-(methylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-5(2-7)3-9-4-10-6/h3-4H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ISFQXIVBLJPYSK-UHFFFAOYSA-N |
SMILES |
CNC1=NC=NC=C1C#N |
Kanonische SMILES |
CNC1=NC=NC=C1C#N |
Synonyme |
5-Pyrimidinecarbonitrile, 4-(methylamino)- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



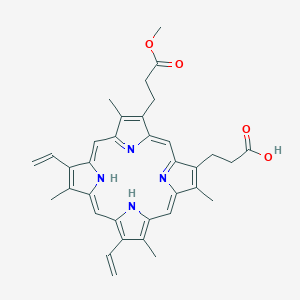

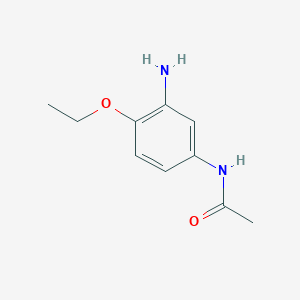
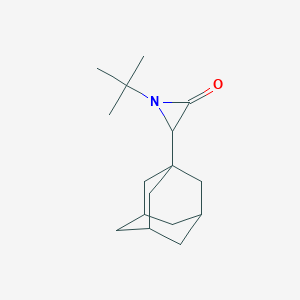
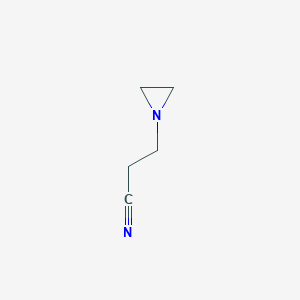
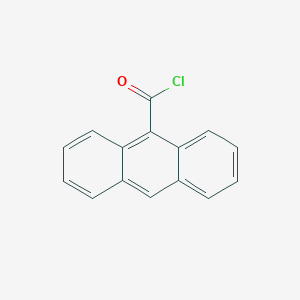
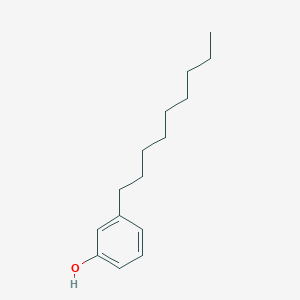
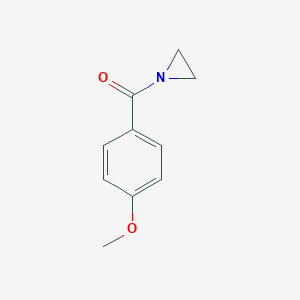
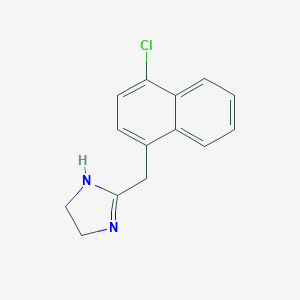

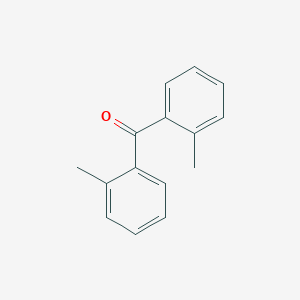
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
